molecular formula C9H10ClNO2 B14030004 Methyl 3-amino-5-chlorophenylacetate

Methyl 3-amino-5-chlorophenylacetate

Cat. No.: B14030004
M. Wt: 199.63 g/mol
InChI Key: BNJWYLJAHWOAFX-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-chlorophenylacetate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of phenylacetic acid, characterized by the presence of an amino group at the 3-position and a chlorine atom at the 5-position on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-5-chlorophenylacetate can be synthesized through several methods. One common approach involves the reaction of 3-amino-5-chlorobenzyl chloride with methyl acetate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-chlorophenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-5-chlorophenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-amino-5-chlorophenylacetate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biological processes, making the compound a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-chlorophenylacetate
  • Methyl 3-amino-5-bromophenylacetate
  • Methyl 3-amino-5-fluorophenylacetate

Uniqueness

Methyl 3-amino-5-chlorophenylacetate is unique due to the specific positioning of the amino and chlorine groups on the benzene ring. This arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, the chlorine atom at the 5-position can significantly influence the compound’s reactivity and interaction with biological targets .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 2-(3-amino-5-chlorophenyl)acetate

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4,11H2,1H3

InChI Key

BNJWYLJAHWOAFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)Cl)N

Origin of Product

United States

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